molecular formula C11H10FNO B13157863 8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one

8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one

Cat. No.: B13157863
M. Wt: 191.20 g/mol
InChI Key: ZYJCNELWLOLROO-UHFFFAOYSA-N
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Description

8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties, which include a fluorine atom at the 8th position and methyl groups at the 2nd and 6th positions on the quinoline ring. The presence of the fluorine atom enhances the compound’s biological activity and stability, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethyl aniline with ethyl fluoroacetate in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like sodium ethoxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and stability, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

  • 6-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one
  • 8-Fluoro-2,3-dimethyl-1,4-dihydroquinolin-4-one
  • 6,8-Difluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one

Comparison: Compared to these similar compounds, 8-Fluoro-2,6-dimethyl-1,4-dihydroquinolin-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorine atom at the 8th position and methyl groups at the 2nd and 6th positions provides a distinct set of properties that can be advantageous in various applications .

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

8-fluoro-2,6-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10FNO/c1-6-3-8-10(14)5-7(2)13-11(8)9(12)4-6/h3-5H,1-2H3,(H,13,14)

InChI Key

ZYJCNELWLOLROO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)F)NC(=CC2=O)C

Origin of Product

United States

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